N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylsulfamoyl group attached to a benzamide core.
Preparation Methods
The synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide typically involves multiple steps, including the introduction of the chloro and methyl groups, followed by the attachment of the phenylsulfamoyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential use in the development of new drugs, particularly for its inhibitory effects on enzymes involved in neurological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide involves the inhibition of specific enzymes. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase the levels of neurotransmitters, leading to improved cognitive function. Additionally, it has shown antioxidant properties, which may help protect against oxidative damage.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide can be compared with similar compounds such as:
4-chloro-2-methylphenol: This compound shares the chloro and methyl groups but lacks the benzamide and phenylsulfamoyl groups, resulting in different chemical properties and applications.
N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide:
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-8-9-16(21(25)23-19-11-10-17(22)12-15(19)2)13-20(14)28(26,27)24-18-6-4-3-5-7-18/h3-13,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNODQFZIGUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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